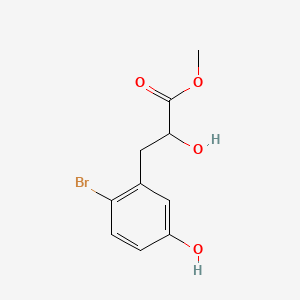
Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with the molecular formula C10H11BrO4. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a methyl ester group attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate typically involves the bromination of a phenolic compound followed by esterification. One common method involves the reaction of 2-bromo-5-hydroxybenzaldehyde with methyl 2-hydroxypropanoate under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups such as amino or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or sodium nitrite (NaNO2).
Major Products Formed
Oxidation: Formation of 2-bromo-5-hydroxybenzaldehyde.
Reduction: Formation of Methyl 3-(2-hydroxyphenyl)-2-hydroxypropanoate.
Substitution: Formation of Methyl 3-(2-amino-5-hydroxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with various molecular targets and pathways. The hydroxyl and bromine groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can form hydrogen bonds and halogen bonds with target proteins, leading to changes in their structure and function. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-hydroxy-4-methoxybenzaldehyde: Similar structure but with a methoxy group instead of a hydroxyl group.
2-Bromo-5-hydroxybenzaldehyde: Lacks the ester group present in Methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate.
(2-Bromo-5-hydroxyphenyl)(morpholino)methanethione: Contains a morpholino group instead of the ester group.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a hydroxyl group on the phenyl ring, along with a methyl ester group. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C10H11BrO4 |
|---|---|
Molecular Weight |
275.10 g/mol |
IUPAC Name |
methyl 3-(2-bromo-5-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11BrO4/c1-15-10(14)9(13)5-6-4-7(12)2-3-8(6)11/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
ZKPDMTLCHZXOCI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=C(C=CC(=C1)O)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















